

Application Notes and Protocols: Creating Oocydin A-Deficient Mutants of Serratia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oocydin A**
Cat. No.: **B1253198**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oocydin A is a chlorinated macrocyclic lactone produced by several species of *Serratia*, including *S. marcescens* and *S. plymuthica*.^{[1][2][3]} This potent bioactive compound exhibits significant antifungal and anti-oomycete activity, making it a molecule of interest for agricultural applications and potentially as a lead compound in drug discovery.^{[1][2]} Understanding the biosynthesis of **Oocydin A** and the functional role of the genes involved is crucial for maximizing its production and for generating novel analogs. The creation of **Oocydin A**-deficient mutants is a fundamental step in these research endeavors. This document provides detailed protocols and application notes for generating and characterizing such mutants.

The biosynthesis of **Oocydin A** is governed by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc cluster.^{[1][4][5]} Disruption of genes within this cluster has been shown to abolish **Oocydin A** production and its associated bioactivity.^[5] This allows for the functional characterization of individual genes and the elucidation of the complete biosynthetic pathway.

Data Presentation

The following table summarizes the reported effects of gene mutations within the ooc gene cluster on **Oocydin A** production in *Serratia plymuthica* A153. This data is crucial for selecting target genes for knockout experiments to achieve a desired phenotype.

Gene(s) Mutated	Mutant Strain	Reported Oocydin A Production Level	Phenotype	Reference
oocV, oocW	MmnO10	None	Loss of antifungal activity	Matilla et al., 2015[1]
ooc cluster disruption	-	Abolished	Loss of bioactivity against fungi and oomycetes	Matilla et al., 2012[5]
rpoS	-	Significantly reduced	Reduced antifungal and anti-oomycete properties	Matilla et al., 2015[1]
hfq	-	Significantly reduced	Key role in Oocydin A biosynthesis at a post-transcriptional level	Matilla et al., 2015[4]

Experimental Protocols

Two primary methods for creating gene-deficient mutants in *Serratia* are homologous recombination (allelic exchange) and CRISPR-Cas9-based genome editing.

Protocol 1: Gene Knockout via Homologous Recombination (Allelic Exchange)

This protocol is adapted from established methods for genome editing in *Serratia* and other bacteria, utilizing a suicide vector for allelic exchange.[6]

1. Construction of the Gene Knockout Vector: a. Primer Design: Design primers to amplify ~1 kb fragments of the regions flanking the target gene (homologous arms). The outer primers

should incorporate restriction sites for cloning into the suicide vector (e.g., pRE118).^[6] b. Amplification of Homologous Arms: Amplify the upstream and downstream homologous arms from *Serratia* genomic DNA using PCR. c. Assembly of the Knockout Cassette: Ligate the upstream and downstream fragments together, creating an in-frame deletion of the target gene. This can be achieved through techniques like splicing by overlap extension (SOE)-PCR. d. Cloning into Suicide Vector: Digest the assembled knockout cassette and the suicide vector (e.g., pRE118, which contains a *sacB* gene for counter-selection) with the chosen restriction enzymes. Ligate the cassette into the vector. e. Transformation into *E. coli*: Transform the ligation product into a suitable *E. coli* strain (e.g., ST18, an auxotrophic strain suitable for conjugation).^[6] Verify the construct by restriction digest and sequencing.

2. Conjugation and Selection of Mutants: a. Conjugation: Perform biparental mating between the *E. coli* donor strain carrying the knockout vector and the recipient *Serratia* strain. b. First Crossover Selection: Plate the conjugation mixture on a selective medium that supports the growth of *Serratia* but not the *E. coli* donor, and contains an antibiotic for which the suicide vector confers resistance (e.g., kanamycin for pRE118).^[6] Colonies growing on this medium are single-crossover integrants. c. Second Crossover Selection (Counter-selection): Inoculate single-crossover colonies into a non-selective liquid medium and grow overnight. Plate serial dilutions onto a medium containing sucrose (e.g., 10% sucrose). The *sacB* gene on the integrated vector converts sucrose into a toxic product, thus selecting for cells that have undergone a second crossover event and lost the vector.^[6] d. Screening for Mutants: Patch the resulting colonies onto plates with and without the antibiotic used for initial selection. Colonies that are sensitive to the antibiotic have lost the vector and are potential double-crossover mutants. e. Verification of Deletion: Confirm the deletion of the target gene by PCR using primers flanking the gene and by sequencing the PCR product.

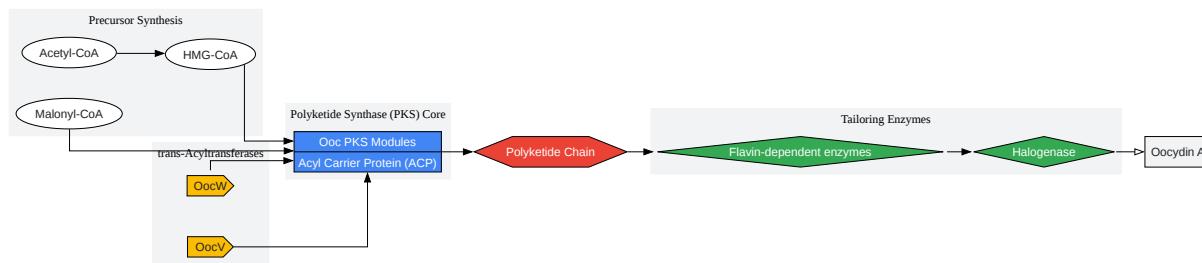
Protocol 2: Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for using CRISPR-Cas9 in *Serratia*, based on recently developed tools.^[7]

1. Design and Construction of CRISPR-Cas9 Plasmids: a. sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene within the ooc cluster. b. Plasmid Construction: Synthesize and clone the sgRNA into a dual-plasmid CRISPR-Cas9 system for *Serratia*.^[7] One plasmid typically expresses the Cas9 nuclease, and the other expresses the sgRNA and

contains the editing template. c. Editing Template Design: The editing template should contain the desired deletion flanked by homologous arms.

2. Transformation and Mutant Selection: a. Co-transformation: Co-transform the Cas9-expressing plasmid and the sgRNA/editing template plasmid into electrocompetent *Serratia* cells. b. Selection and Induction: Plate the transformed cells on a selective medium for the plasmids. Induce the expression of the Cas9 nuclease and sgRNA according to the specific system used (e.g., using an inducible promoter).[7] c. Screening and Verification: Screen for mutants by PCR and sequencing of the target locus to confirm the deletion. The efficiency of editing can be over 80% with optimized systems.[7]

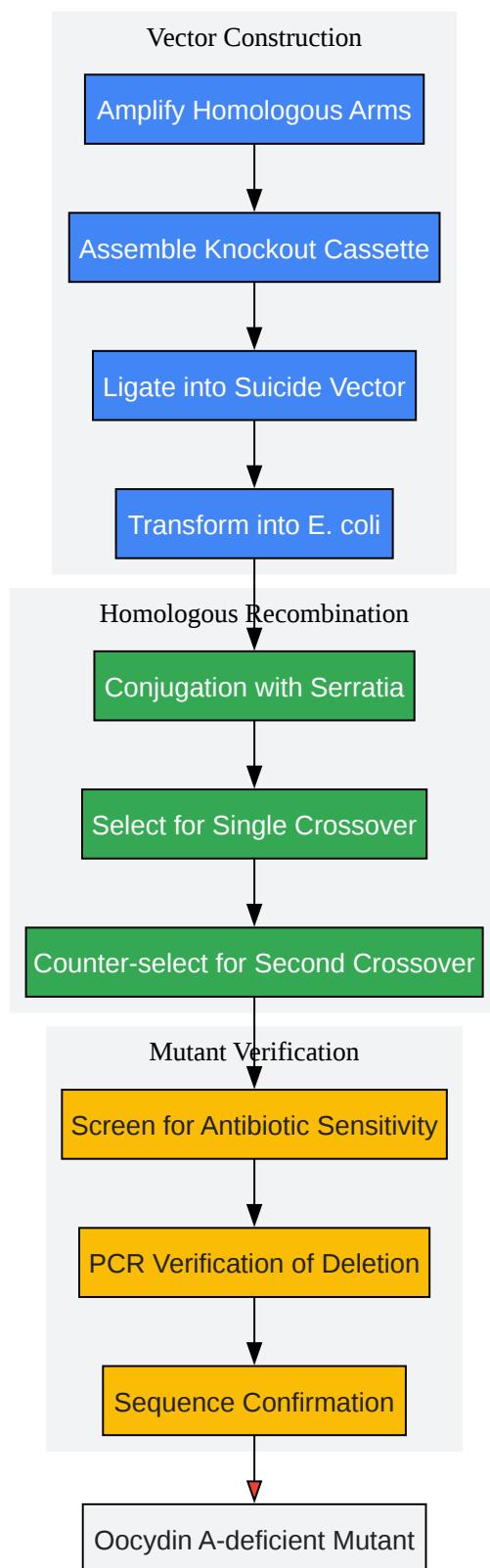

Protocol 3: Phenotypic Analysis of Mutants

1. Antifungal/Anti-oomycete Bioassay: a. Culture the wild-type *Serratia* strain and the generated mutants in a suitable liquid medium. b. On an appropriate agar plate, place a plug of a fungal or oomycete pathogen (e.g., *Verticillium dahliae* or *Pythium ultimum*).[1] c. Spot equal volumes of the overnight cultures of the wild-type and mutant *Serratia* strains at a distance from the pathogen. d. Incubate the plates and observe the inhibition of pathogen growth. A clear zone of inhibition around the bacterial colony indicates the production of antifungal/anti-oomycete compounds. The absence or reduction of this zone in the mutant indicates a deficiency in **Oocydin A** production.

Visualizations

Oocydin A Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for **Oocydin A**, highlighting the key gene products involved.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Oocydin A** in *Serratia*.

Experimental Workflow for Gene Knockout by Homologous Recombination

The diagram below outlines the key steps involved in generating a gene knockout mutant using the homologous recombination method.

[Click to download full resolution via product page](#)

Caption: Workflow for creating **Oocydin A**-deficient mutants via homologous recombination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of the antifungal haterumalide, oocydin A, in *Serratia*, and its regulation by quorum sensing, RpoS and Hfq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oocydin A, a chlorinated macrocyclic lactone with potent anti-oomycete activity from *Serratia marcescens* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the antifungal haterumalide, oocydin A, in *Serratia*, and its regulation by quorum sensing, RpoS and Hfq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editing the *Serratia proteamaculans* Genome Using the Allelic Exchange Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a CRISPR-Cas9-Based Genetic Editing Tool for *Serratia marcescens* Using a Stationary Phase Promoter and Its Application in Putrescine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Creating Oocydin A-Deficient Mutants of *Serratia*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1253198#creating-oocydin-a-deficient-mutants-of-serratia>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com